

## Application Notes and Protocols for Intra-Lanthanide Separation Using Diglycolamides

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of diglycolamide (DGA) extractants in intra-lanthanide separation processes. The information compiled is intended to guide researchers in developing and implementing effective separation strategies for these chemically similar elements, which is a critical step in various fields, including the production of medical isotopes and high-purity materials for advanced technologies.

# Introduction to Diglycolamides for Lanthanide Separation

Diglycolamides are a class of neutral, tridentate ligands that have demonstrated significant potential for the separation of trivalent lanthanides and actinides. Their mechanism of action relies on the differential complexation strength with lanthanide ions, which is influenced by the subtle decrease in ionic radius across the lanthanide series—a phenomenon known as the "lanthanide contraction." This results in stronger complexation and preferential extraction of the heavier lanthanides. One of the most extensively studied DGAs is N,N,N',N'-tetraoctyl diglycolamide (TODGA).[1][2][3]

The primary advantages of DGAs over traditional organophosphorus extractants include their high extraction efficiency from acidic media and the ability to be incinerated, which minimizes



secondary waste generation.[4] However, challenges such as the formation of a third phase under certain conditions need to be carefully managed.[2][5]

## **Key Separation Techniques**

Two primary techniques are employed for intra-lanthanide separation using diglycolamides:

- Solvent Extraction (Liquid-Liquid Extraction): This is a widely used method where a DGA
  dissolved in an organic diluent is mixed with an aqueous solution containing the lanthanides.
  The lanthanides partition between the two immiscible phases based on their affinity for the
  DGA.
- Extraction Chromatography: In this solid-phase extraction technique, a DGA is immobilized on a solid support, creating a stationary phase. The lanthanide mixture is then passed through a column packed with this resin, and separation is achieved based on the differential retention of the lanthanides.[1][5]

## **Quantitative Data Summary**

The following tables summarize key quantitative data for the separation of lanthanides using various diglycolamide systems.

Table 1: Distribution Ratios (D) of Lanthanides with Diglycolamide Extractants



Lanthanide	D with 0.1 M iPDdDGA in n- dodecane + 5 vol% 1- octanol	D with 0.1 M pipDdDGA in n-dodecane + 5 vol% 1- octanol
La	~1	~0.8
Се	~2	~1.5
Pr	~3	~2.5
Nd	~4	~3.5
Sm	~8	~7
Eu	~10	~9
Gd	~12	~11
Tb	~20	~18
Dy	~30	~28
Но	~40	~38
Er	~60	~55
Tm	~80	~75
Yb	~100	~95
Lu	~120	~110

Aqueous phase: 18 mmol  $L^{-1}$  Ln(III) in 3 mol  $L^{-1}$  HNO<sub>3</sub>. Data extracted from graphical representations in a cited study and are approximate.[6][7]

Table 2: Separation Factors (SF) for Adjacent Light Lanthanides using HDEHDGA

Lanthanide Pair	Separation Factor (SF)
Ce/La	6.68
Pr/Ce	2.79
Nd/Pr	2.65



Conditions: N,N-di(2-ethylhexyl)-diglycolamic acid (HDEHDGA) in kerosene as the extractant from a chloride medium.[8]

## **Experimental Protocols**

## Protocol 1: Solvent Extraction of Lanthanides using TODGA

This protocol describes a typical liquid-liquid extraction procedure for separating lanthanides from a nitric acid solution using N,N,N',N'-tetraoctyl diglycolamide (TODGA).

#### Materials:

- Organic Phase: 0.01 M TODGA in a suitable organic diluent (e.g., n-dodecane, isooctane).
- Aqueous Phase: A solution containing a mixture of lanthanide nitrates (e.g., 2 μM of each Ln(III)) in nitric acid (e.g., 3 M HNO<sub>3</sub>).[4]
- Centrifuge tubes (e.g., 15 mL).
- · Rotary mixer.
- Centrifuge.
- Pipettes and other standard laboratory glassware.
- ICP-MS for lanthanide concentration analysis.

#### Procedure:

- Preparation of Phases: Prepare the organic and aqueous phases at the desired concentrations.
- Extraction:
  - In a centrifuge tube, combine equal volumes of the organic and aqueous phases (e.g., 5 mL of each).



- Cap the tube securely and place it on a rotary mixer.
- Mix the phases for a sufficient time to reach equilibrium (e.g., 1 hour) at a constant speed (e.g., 60 rpm) and temperature (e.g.,  $21 \pm 2$  °C).[4]
- Phase Separation:
  - After mixing, centrifuge the tubes to ensure complete separation of the aqueous and organic phases.
- Sampling and Analysis:
  - Carefully separate the two phases.
  - Take an aliquot from the aqueous phase for analysis.
  - Determine the concentration of each lanthanide in the initial and equilibrium aqueous solutions using ICP-MS.
- Calculation of Distribution Ratio (D):
  - The distribution ratio for each lanthanide is calculated as: D = (Concentration of Ln in organic phase) / (Concentration of Ln in aqueous phase) The concentration in the organic phase can be determined by mass balance: [Ln]org = [Ln]initial aq [Ln]equilibrium aq.
- Stripping (Back-Extraction):
  - To recover the extracted lanthanides, the loaded organic phase can be contacted with a stripping solution, typically a dilute acid (e.g., 0.1 M HNO<sub>3</sub>).[9][10]

## Protocol 2: Extraction Chromatography of Lanthanides using a TODGA Resin

This protocol outlines the separation of lanthanides using a commercially available or labprepared extraction chromatographic resin impregnated with TODGA.

Materials:



- Stationary Phase: TODGA resin (e.g., TODGA impregnated on Chromosorb-W).[1]
- Mobile Phase/Eluents: Nitric acid solutions of varying concentrations (e.g., 3 M HNO₃ for loading, and a gradient of decreasing HNO₃ concentration for elution).
- · Chromatography column.
- Peristaltic pump.
- Fraction collector.
- Aqueous solution of the lanthanide mixture in the appropriate acid matrix.
- ICP-MS for lanthanide concentration analysis.

#### Procedure:

- · Column Packing:
  - Prepare a slurry of the TODGA resin in the loading solution (e.g., 3 M HNO₃).
  - Carefully pack the chromatography column with the resin slurry to the desired bed height, avoiding air bubbles.
- Column Conditioning:
  - Wash the packed column with several column volumes of the loading solution to equilibrate the stationary phase.
- Sample Loading:
  - Dissolve the lanthanide mixture in a small volume of the loading solution.
  - Load the sample onto the top of the column at a controlled flow rate.
- Washing:
  - Wash the column with a few column volumes of the loading solution to remove any nonretained species.



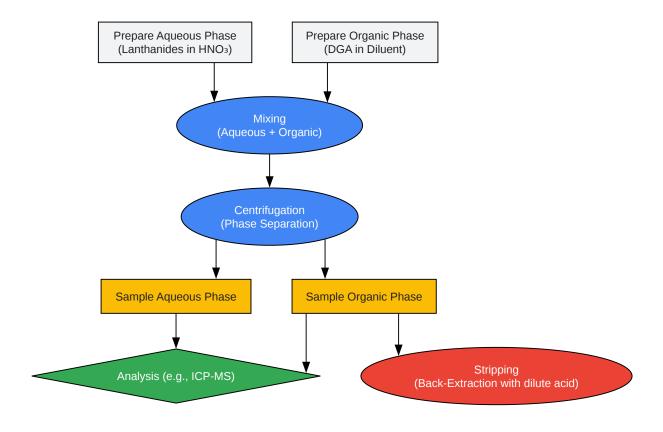
#### • Elution:

- Begin the elution of the bound lanthanides by passing eluents of decreasing nitric acid concentration through the column. Heavier lanthanides, which bind more strongly, will require lower acid concentrations to be eluted.
- Collect fractions of the eluate using a fraction collector.

#### Analysis:

 Analyze the collected fractions for their lanthanide content using ICP-MS to construct an elution profile.

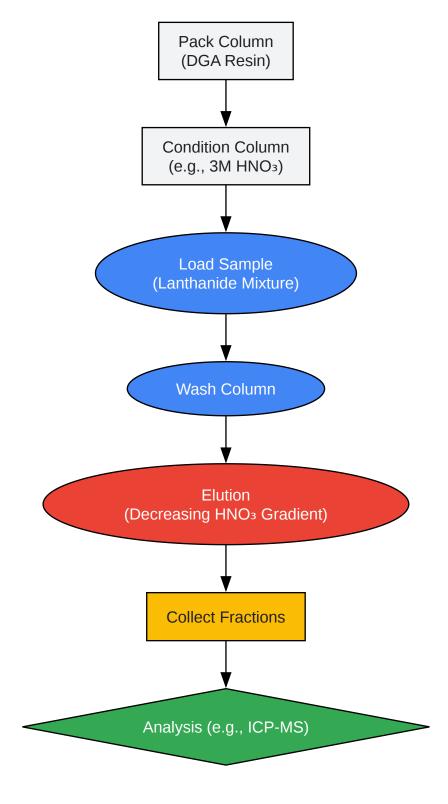
### **Visualizations**





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Caption: Workflow for Lanthanide Separation by Solvent Extraction.



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Caption: Workflow for Lanthanide Separation by Extraction Chromatography.

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